molecular formula C16H19NO2 B13777174 propan-2-yl 4-(2,5-dimethylpyrrol-1-yl)benzoate

propan-2-yl 4-(2,5-dimethylpyrrol-1-yl)benzoate

Cat. No.: B13777174
M. Wt: 257.33 g/mol
InChI Key: KBCPBRQHJSELBV-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(2,5-dimethylpyrrol-1-yl)benzoate is a synthetic organic compound that belongs to the class of benzoates It features a benzoate ester linked to a pyrrole ring, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-(2,5-dimethylpyrrol-1-yl)benzoate typically involves the esterification of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general procedure involves refluxing the benzoic acid derivative with isopropanol in the presence of the acid catalyst for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(2,5-dimethylpyrrol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under strong oxidative conditions, leading to the formation of pyrrole oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Pyrrole oxides and benzoic acid derivatives.

    Reduction: 4-(2,5-dimethylpyrrol-1-yl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 4-(2,5-dimethylpyrrol-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl 4-(2,5-dimethylpyrrol-1-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 4-(2,5-dimethylpyrrol-1-yl)benzoate is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to its acid, alcohol, and amide counterparts. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

propan-2-yl 4-(2,5-dimethylpyrrol-1-yl)benzoate

InChI

InChI=1S/C16H19NO2/c1-11(2)19-16(18)14-7-9-15(10-8-14)17-12(3)5-6-13(17)4/h5-11H,1-4H3

InChI Key

KBCPBRQHJSELBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)OC(C)C)C

Origin of Product

United States

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